molecular formula C16H10ClN3O5S B1616235 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate CAS No. 6035-19-4

2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate

Cat. No. B1616235
CAS RN: 6035-19-4
M. Wt: 391.8 g/mol
InChI Key: LKBPUFYOZCBOIB-UHFFFAOYSA-M
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Description

2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate (CNBS) is a diazonium salt that has been used in a variety of scientific and industrial applications. It has been studied for its reactivity, stability, and versatility in a variety of chemical reactions. CNBS is used in a variety of laboratory experiments, and has been used in the synthesis of a number of different compounds.

Scientific Research Applications

Trace Metal Analysis

2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate and its derivatives have been utilized in the sensitive and selective detection of trace metals. For instance, 2-nitroso-1-naphthol-4-sulphonic acid, a derivative, has been employed for the separation, preconcentration, and determination of trace amounts of cadmium in various samples. The process involves differential pulse polarography after the adsorption of cadmium on a microcrystalline naphthalene complex, providing a rapid, economical, and highly sensitive method for cadmium determination (Taher et al., 2005).

Ozonation Studies

The compound and related chemicals have been studied for their reaction kinetics with ozone in aqueous solutions. These studies are crucial for understanding the degradation pathways and environmental fate of these compounds. For example, the ozone oxidation kinetics of 1-naphthalene sulphonic acid and 3-nitrobenzene sulphonic acid were investigated to understand their reaction behaviors and by-products in water treatment processes (Calderara et al., 2001).

Electrochemical Studies

Derivatives of 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate have been examined for their electrochemical properties. For instance, carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, derived from 2-methoxy-4-nitrobenzenediazonium-1,5-naphthalenedisulfonate, showed significant alterations in surface morphology and electrochemical behavior. Such studies are vital for developing new materials with specific electrochemical characteristics (Pandurangappa & Ramakrishnappa, 2006).

Material Science

In material science, the compound's derivatives have been integrated into layered double hydroxide-like materials for potential applications in concrete and cement. These nanocomposites, by controlling the effect of admixtures on the kinetics of cement hydration, open up new possibilities for construction materials (Raki et al., 2004).

properties

IUPAC Name

2-chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.C6H3ClN3O2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;7-5-3-4(10(11)12)1-2-6(5)9-8/h1-7H,(H,11,12,13);1-3H/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPUFYOZCBOIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209111
Record name 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate

CAS RN

6035-19-4
Record name Benzenediazonium, 2-chloro-4-nitro-, 2-naphthalenesulfonate (1:1)
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Record name 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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